Ciclopirox-d11 β-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

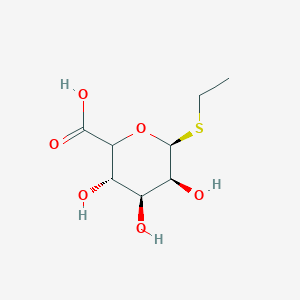

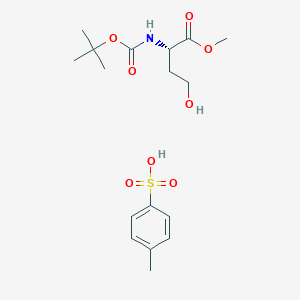

Ciclopirox-d11 β-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The chemical formula of this compound is C21H20NO9, and it is widely used in drug metabolism research and drug analysis . As a metabolite, it assists in studying the in vivo metabolic pathways and pharmacokinetic properties of Ciclopirox .

Applications De Recherche Scientifique

Ciclopirox-d11 β-D-Glucuronide has a wide range of applications in scientific research. It is extensively used in drug metabolism studies to investigate the metabolic pathways and pharmacokinetics of Ciclopirox . Additionally, it is employed in drug interaction studies to understand how Ciclopirox interacts with other compounds in the body . In the field of biology, this compound is used to study the effects of deuterium labeling on the pharmacokinetic and metabolic profiles of drugs .

Mécanisme D'action

Target of Action

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .

Mode of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This interaction with its targets leads to changes in the normal functioning of the enzymes, thereby inhibiting the growth of the fungi .

Biochemical Pathways

Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . The affected pathways and their downstream effects are primarily related to the inhibition of essential enzymes in these organisms .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to mirror those of Ciclopirox. This includes the inhibition of essential enzymes in fungal organisms, leading to their inability to grow and reproduce .

Méthodes De Préparation

Ciclopirox-d11 β-D-Glucuronide is typically synthesized through chemical methods. The preparation involves reacting β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This reaction is carried out using organic synthesis techniques . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the product .

Analyse Des Réactions Chimiques

Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Comparaison Avec Des Composés Similaires

Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include Ciclopirox-d11 sodium and Ciclopirox-d11, both of which are deuterium-labeled derivatives of Ciclopirox . These compounds share similar antifungal properties but differ in their specific applications and molecular structures. For instance, Ciclopirox-d11 sodium is used in studies related to sodium ion interactions, while Ciclopirox-d11 is used for general deuterium labeling studies .

Propriétés

Numéro CAS |

1279033-13-4 |

|---|---|

Formule moléculaire |

C₁₈H₁₄D₁₁NO₈ |

Poids moléculaire |

394.46 |

Synonymes |

1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)